Binding Affinity (Ki) Comparison: YQA14 vs. SB‑277011A and NGB 2904 at Human D3 Receptors
YQA14 exhibits a biphasic binding profile on human cloned D3 receptors with a high‑affinity Ki of 0.68 × 10⁻⁴ nM (68 fM) and a low‑affinity Ki of 2.11 nM [1]. In contrast, the prototype D3R antagonist SB‑277011A displays a single‑site Ki of 11.2 nM at human D3 receptors , while NGB 2904 shows a Ki of 1.4 nM . The high‑affinity component of YQA14 is therefore approximately 165,000‑fold more potent than SB‑277011A and approximately 20,600‑fold more potent than NGB 2904.
| Evidence Dimension | Binding affinity (Ki) for human cloned dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki‑High = 0.68 × 10⁻⁴ nM (68 fM); Ki‑Low = 2.11 nM |
| Comparator Or Baseline | SB‑277011A: Ki = 11.2 nM; NGB 2904: Ki = 1.4 nM |
| Quantified Difference | YQA14 high‑affinity site is ~165,000‑fold more potent than SB‑277011A and ~20,600‑fold more potent than NGB 2904 |
| Conditions | In vitro radioligand binding using human cloned D3 receptors expressed in cell lines |
Why This Matters
Ultra‑high affinity at the D3 receptor may enable lower dosing requirements and reduced off‑target engagement, a critical consideration for procurement when selecting a tool compound for in vivo addiction models.
- [1] Song, R., Yang, R.-F., Wu, N., Su, R.-B., Li, J., Peng, X.-Q., Li, X., Gaál, J., Xi, Z.-X., & Gardner, E. L. (2011). YQA14: a novel dopamine D3 receptor antagonist that inhibits cocaine self-administration in rats and mice, but not in D3 receptor-knockout mice. Addiction Biology, 17(2), 259–273. DOI: 10.1111/j.1369-1600.2011.00317.x View Source
